Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 222.71 g/mol. It belongs to the class of organic compounds known as carbamates, specifically categorized under carbamate esters. Carbamates are characterized by the presence of an ester derived from carbamic acid, which is formed by the reaction of alcohols with isocyanates or amines .
The synthesis of piperidin-2-ylmethyl N-ethylcarbamate hydrochloride typically involves the reaction between piperidine and ethyl chloroformate in the presence of a base such as triethylamine. This reaction leads to the formation of an intermediate carbamate, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt .
Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride has a distinct molecular structure characterized by its piperidine ring and carbamate group.
Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride can undergo various chemical reactions:
The mechanism of action for piperidin-2-ylmethyl N-ethylcarbamate hydrochloride primarily involves its interaction with biological targets through its functional groups.
While specific values like density and melting point are not universally available, general properties are noted:
Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride has several scientific uses:
The development of carbamate-based pharmaceuticals accelerated in the mid-20th century with the discovery of physostigmine analogs for acetylcholinesterase (AChE) inhibition. Early carbamates like neostigmine demonstrated reversible carbamylation of serine hydrolases, establishing the carbamate group as a privileged warhead for enzyme inhibition [3]. Piperidine integration emerged from natural product inspiration—alkaloids such as piperine from Piper nigrum demonstrated the bioactivity of piperidine cores [4]. The intentional fusion of piperidine and carbamate pharmacophores aimed to enhance blood-brain barrier penetration and target specificity.
Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride was likely developed during medicinal chemistry optimization of neuroactive compounds. Its structure aligns with carbamate-containing serine hydrolase inhibitors (e.g., MAGL/FAAH inhibitors) that emerged in the 2010s [3]. The ethylcarbamate group balances electrophilicity for covalent target engagement and metabolic stability, while the piperidine nitrogen facilitates salt formation and solubility. This compound represents iterative advances from first-generation carbamates, as evidenced by its inclusion in structure-activity relationship (SAR) studies of protease and hydrolase inhibitors [7].
Table 1: Key Milestones in Carbamate-Piperidine Drug Development
Time Period | Development | Therapeutic Significance |
---|---|---|
1930s-1950s | Physostigmine/neostigmine carbamates | Acetylcholinesterase inhibition for myasthenia gravis |
1960s-1980s | Piperidine-containing neuroleptics (e.g., thioridazine) | Dopamine receptor modulation for psychosis |
1990s-2000s | Rivastigmine (piperidine-carbamate hybrid) | CNS-penetrant AChE inhibitor for Alzheimer’s |
2010s-Present | Targeted carbamates (e.g., MAGL inhibitors) | Endocannabinoid modulation for pain/inflammation |
The molecular architecture of piperidin-2-ylmethyl N-ethylcarbamate hydrochloride features three critical elements:
Table 2: Structural Descriptors of Piperidin-2-ylmethyl N-Ethylcarbamate Hydrochloride
Property | Value/Descriptor | Analytical Method |
---|---|---|
Molecular Formula | C₉H₁₈N₂O₂·HCl | High-resolution MS |
SMILES | CCNC(=O)OCC1CCCCN1 | Canonical representation [8] |
InChIKey | RVWZRPKZNCHSCR-UHFFFAOYSA-N | Unique identifier [8] |
Predicted CCS (Ų) | 144.0 ([M+H]⁺) | Computational modeling [8] |
Bioactive Conformation | Chair piperidine with equatorial carbamate | X-ray crystallography (analogs) |
This hybrid architecture enables dual binding modalities: the piperidine engages in ionic and van der Waals interactions, while the carbamate acts as a covalent warhead or hydrogen-bond acceptor. In serine proteases like matriptase, similar piperidine carbamates occupy the S1 pocket via the protonated nitrogen, with the carbamate carbonyl oriented toward the catalytic triad [2] [7]. Recent synthetic breakthroughs further enhance access to such architectures—biocatalytic C–H oxidation combined with nickel electrocatalysis now constructs complex piperidines in 2-5 steps versus traditional 7-17-step sequences [6].
Table 3: Synthetic Method Comparison for Piperidine-Carbamate Hybrids
Method | Steps | Yield Range | Key Advantage |
---|---|---|---|
Classical reductive amination | 7-17 | 5-15% (overall) | Commercial starting materials |
Biocatalytic C–H oxidation/nickel cross-coupling | 2-5 | 45-82% | Step economy, avoids precious metals [6] |
Transition-metal catalyzed hydrogenation | 3-6 | 60-95% | Stereoselectivity for cis-disubstituted piperidines [7] |
Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride exemplifies three modern therapeutic targeting strategies:
: The carbamate group undergoes nucleophilic attack by catalytic serine residues in hydrolases, forming stable carbamoylated enzymes. This mechanism is exploited in inhibitors of:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7